N-Acetyl-L-leucyl-L-argininal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-leucyl-L-argininal can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of protected amino acids to form the tripeptide chain. The final step involves the deprotection of the amino acids and the acetylation of the N-terminal leucine .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Various species of actinomycetes and other fungal families are known to produce this compound naturally . The fermentation process is followed by extraction and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-leucyl-L-argininal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can also be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.
Major Products
Oxidation: The major product is N-Acetyl-L-leucyl-L-argininic acid.
Reduction: The major product is N-Acetyl-L-leucyl-L-argininol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-Acetyl-L-leucyl-L-argininal has a wide range of applications in scientific research:
Chemistry: Used as a standard inhibitor in enzyme assays to study protease activity.
Biology: Employed in cell lysis buffers to prevent proteolytic degradation of proteins during extraction.
Industry: Utilized in the production of protease inhibitors for research and pharmaceutical applications.
Mechanism of Action
N-Acetyl-L-leucyl-L-argininal exerts its effects by forming a covalent bond with the active site of serine and cysteine proteases. In the case of serine proteases, the aldehyde group of this compound forms a covalent hemiacetal adduct with the hydroxyl group of a serine residue in the enzyme’s active site. For cysteine proteases, the aldehyde group forms a similar bond with the sulfur atom of a cysteine residue . This covalent binding inhibits the protease activity, preventing the degradation of target proteins.
Comparison with Similar Compounds
N-Acetyl-L-leucyl-L-argininal is unique due to its dual inhibition of both serine and cysteine proteases. Similar compounds include:
N-Acetyl-L-leucyl-L-leucyl-L-argininal: Another tripeptide with similar inhibitory properties but with an additional leucine residue.
E-64: A cysteine protease inhibitor that does not inhibit serine proteases.
Aprotinin: A serine protease inhibitor that does not inhibit cysteine proteases.
This compound stands out due to its broad-spectrum inhibition, making it a valuable tool in various research applications.
Properties
CAS No. |
35039-75-9 |
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Molecular Formula |
C14H27N5O3 |
Molecular Weight |
313.40 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17)/t11-,12-/m0/s1 |
InChI Key |
MIUUPVPBBJBRET-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
Origin of Product |
United States |
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